Clinical Efficacy in Parkinson Disease Dementia: Landipirdine vs. Placebo and Cross-Class Comparison
In a 16-week, Phase 2a randomized controlled trial in PDD patients (n=82), Landipirdine (100 mg/day) demonstrated nominal improvements in cognitive activities of daily living (PDAQ-15) and apathy (NPI-Apathy/Indifference) compared to placebo, with unadjusted p-values of 0.029 and 0.028, respectively [1]. No other 5-HT6 antagonist has reported such outcomes in a dedicated PDD population. In contrast, the selective 5-HT6 antagonist idalopirdine failed to improve cognition (ADAS-cog) in three Phase 3 AD trials involving 2,525 patients [2].
| Evidence Dimension | Change in PDAQ-15 score (cognitive ADL) |
|---|---|
| Target Compound Data | Nominal improvement (unadjusted p = 0.029) |
| Comparator Or Baseline | Placebo (baseline) |
| Quantified Difference | Statistically significant nominal improvement vs. placebo |
| Conditions | 16-week Phase 2a RCT in PDD patients on cholinesterase inhibitors |
Why This Matters
Demonstrates a unique efficacy signal on functional outcomes in the PDD population, differentiating Landipirdine from 5-HT6 antagonists that have shown no cognitive benefit in AD.
- [1] Fernandez HH, et al. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial. Parkinsonism Relat Disord. 2023 Sep;114:105511. View Source
- [2] Atri A, et al. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials. JAMA. 2018 Jan 9;319(2):130-142. View Source
